2,4-Dimethylquinazoline

説明

The exact mass of the compound 2,4-Dimethylquinazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

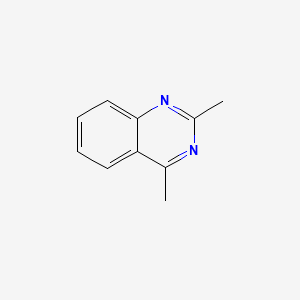

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2,4-Dimethylquinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dimethylquinazoline, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical and chemical characteristics, outlines a general synthetic approach, and explores the biological activities of closely related quinazoline derivatives.

Core Physicochemical Properties

2,4-Dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₀N₂. Its core structure consists of a benzene ring fused to a pyrimidine ring, with methyl groups substituted at positions 2 and 4.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | 203.3 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available | |

| LogP (predicted) | Not available |

Note: The melting point of the related compound 2-methyl-4(3H)-quinazolinone is reported as 231-233 °C[3]. The predicted pKa for the related compound 2,4-dimethylquinoline is 6.48 ± 0.50[4].

Experimental Protocols

Synthesis of 2,4-Disubstituted Quinazolines

General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines:

-

Synthesis of the Benzoxazinone Intermediate: A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride for a 2-methyl substituent) to form the corresponding benzoxazinone.

-

Aminolysis of the Benzoxazinone: The benzoxazinone intermediate is then reacted with a suitable amine to introduce the substituent at the 4-position. For the synthesis of 2,4-dimethylquinazoline, this would involve a reaction with methylamine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating under reflux.

-

Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the pure 2,4-disubstituted quinazoline.

Characterization:

The structure of the synthesized 2,4-dimethylquinazoline would be confirmed using a combination of spectroscopic methods, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways of Related Quinazoline Derivatives

Direct studies on the biological signaling pathways specifically modulated by 2,4-dimethylquinazoline are limited. However, extensive research on structurally similar 2,4-disubstituted quinazoline derivatives has revealed significant biological activities, particularly in the realm of cancer therapeutics.

Wnt Signaling Inhibition by 2,4-Diamino-quinazoline

A closely related compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[5] Aberrant activation of this pathway is implicated in the progression of various cancers, including gastric cancer. 2,4-DAQ has been shown to suppress the expression of Wnt/β-catenin target genes, leading to the inhibition of cancer cell growth and migration[5].

The following diagram illustrates the simplified Wnt signaling pathway and the inhibitory action of 2,4-diamino-quinazoline.

Caption: Inhibition of the Wnt signaling pathway by 2,4-diamino-quinazoline.

Anticancer Mechanism of a 2,4-Disubstituted Quinazoline Derivative

Another study on a 2,4-disubstituted quinazoline derivative, referred to as "Sysu12d," elucidated its anticancer mechanism. This compound was found to down-regulate the expression of c-myc by stabilizing the c-myc promoter G-quadruplex. This action, in turn, leads to the down-regulation of nucleolin expression. The disruption of the nucleolin/G-quadruplex complex contributes to the suppression of ribosomal RNA synthesis, which subsequently activates p53 and induces apoptosis in cancer cells[6].

The following workflow diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of anticancer activity for a 2,4-disubstituted quinazoline.

Conclusion

2,4-Dimethylquinazoline is a valuable scaffold in medicinal chemistry and drug development. While a complete experimental physicochemical profile is yet to be fully elucidated, the available data and the biological activities of its close analogs highlight its potential as a lead compound for the development of novel therapeutics. The inhibitory activity of related compounds on key oncogenic pathways, such as the Wnt signaling cascade, underscores the importance of further investigation into the specific mechanisms of action of 2,4-dimethylquinazoline and its derivatives. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and exploring its specific biological targets to fully unlock its therapeutic potential.

References

- 1. 2,4-Dimethylquinazoline | C10H10N2 | CID 241519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethylquinazoline [myskinrecipes.com]

- 3. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2,4-Dimethylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,4-dimethylquinazoline, a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document details the early synthesis of the quinazoline ring system and focuses on the first reported synthesis of 2,4-dimethylquinazoline by Schofield in 1946. Key experimental protocols, physical and chemical properties, and spectroscopic data are presented. While 2,4-dimethylquinazoline itself has not been extensively studied for its biological activity, this guide also explores the broader pharmacological importance of the quinazoline class of compounds, highlighting their roles as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Dawn of Quinazoline Chemistry

The story of 2,4-dimethylquinazoline begins with the broader discovery of the quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. The first synthesis of a quinazoline derivative was reported in 1895 by August Bischler and Lang. Shortly thereafter, in the same year, Stefan Niementowski developed a general method for the synthesis of 4-oxo-3,4-dihydroquinazolines. These pioneering efforts laid the groundwork for the exploration of this versatile chemical scaffold.

Over the decades, the quinazoline core has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring compounds with a wide spectrum of biological activities. Derivatives of quinazoline have been successfully developed as therapeutic agents, demonstrating the enduring importance of this chemical class in drug discovery and development.

The First Synthesis of 2,4-Dimethylquinazoline: The Schofield Method

While the quinazoline ring system was known from the late 19th century, the first specific synthesis of 2,4-dimethylquinazoline was described by K. Schofield in a 1946 publication in the Journal of the Chemical Society. This method provided a clear and reproducible route to this specific derivative, starting from o-acetamidoacetophenone.

The Schofield synthesis represents a key historical milestone in the chemistry of quinazolines, offering a practical method for the preparation of this symmetrically substituted compound. The reaction proceeds via the cyclization of o-acetamidoacetophenone, a process that can be mechanistically understood as an intramolecular condensation.

Experimental Protocol: Schofield's Synthesis of 2,4-Dimethylquinazoline

The following protocol is based on the historical method described by Schofield.

Starting Material: o-Acetamidoacetophenone

Reaction Scheme:

Caption: Schofield Synthesis of 2,4-Dimethylquinazoline.

Procedure:

A mixture of o-acetamidoacetophenone is heated, typically in the presence of a dehydrating agent or under conditions that promote intramolecular cyclization and subsequent aromatization to yield 2,4-dimethylquinazoline. While the original 1946 publication provides the definitive conditions, a generalized representation of this acid- or base-catalyzed cyclodehydration is a cornerstone of heterocyclic chemistry.

Physicochemical and Spectroscopic Data of 2,4-Dimethylquinazoline

A comprehensive understanding of a chemical entity requires detailed knowledge of its physical and spectral properties. The following tables summarize the key quantitative data for 2,4-dimethylquinazoline.

Table 1: Physical and Chemical Properties of 2,4-Dimethylquinazoline [1][2]

| Property | Value |

| CAS Number | 703-63-9 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | 203.3°C at 760 mmHg |

| Appearance | Not specified |

| Solubility | Not specified |

Table 2: Spectroscopic Data of 2,4-Dimethylquinazoline

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available in public databases such as PubChem. |

| ¹³C NMR | Data available in public databases such as PubChem. |

| Mass Spectrometry (MS) | Data available in public databases such as PubChem. |

| Infrared (IR) Spectroscopy | Data available in public databases such as PubChem. |

Biological Activity and Therapeutic Potential of the Quinazoline Scaffold

While specific biological activities for 2,4-dimethylquinazoline are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been a fertile ground for the discovery of potent therapeutic agents. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects.

Anticancer Activity

Numerous 2,4-disubstituted quinazoline derivatives have been investigated as anticancer agents.[3][4] A prominent mechanism of action for many of these compounds is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, gefitinib and erlotinib are well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors that feature a 4-anilinoquinazoline core.

Caption: Generalized pathway of EGFR inhibition by quinazoline derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, quinazoline derivatives have shown promise as antimicrobial and anti-inflammatory agents. Their mechanism of action in these contexts can be varied, including the inhibition of bacterial enzymes or the modulation of inflammatory signaling pathways. The ability to synthesize a wide array of substituted quinazolines allows for the fine-tuning of their biological activity and specificity.

Conclusion

The discovery of the quinazoline ring system in the late 19th century opened up a vast area of chemical exploration with profound implications for medicinal chemistry. The first specific synthesis of 2,4-dimethylquinazoline by Schofield in 1946 provided a foundational method for accessing this particular derivative. While 2,4-dimethylquinazoline itself has not been a major focus of drug development, the broader quinazoline scaffold continues to be a source of inspiration for the design of novel therapeutic agents targeting a range of diseases. This technical guide serves as a valuable resource for researchers and scientists by providing a historical perspective, key experimental data, and an overview of the therapeutic potential inherent in the quinazoline chemical class. Further investigation into the specific biological properties of 2,4-dimethylquinazoline may yet reveal untapped potential for this historically significant molecule.

References

- 1. d-nb.info [d-nb.info]

- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 2,4-Dimethylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 2,4-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the key spectroscopic and synthetic methodologies pertinent to its study, presenting data in a clear and accessible format for researchers.

Spectroscopic Analysis

The structural elucidation of 2,4-dimethylquinazoline is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-dimethylquinazoline is expected to show distinct signals for the aromatic protons of the quinazoline ring system and the two methyl groups. The chemical shifts and coupling constants are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum for 2,4-dimethylquinazoline will display signals corresponding to the carbons of the fused aromatic rings and the two methyl substituents.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity & Integration |

| ~7.5 - 8.2 | Multiplet, 4H (Aromatic protons) |

| ~2.8 | Singlet, 3H (C4-CH₃) |

| ~2.6 | Singlet, 3H (C2-CH₃) |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ) ppm |

| ~168 |

| ~163 |

| ~151 |

| ~134 |

| ~128 |

| ~127 |

| ~126 |

| ~123 |

| ~25 |

| ~22 |

Note: The predicted NMR data is based on typical chemical shifts for similar quinazoline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2,4-dimethylquinazoline. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 158, corresponding to the molecular formula C₁₀H₁₀N₂.[1][2] Key fragmentation patterns can provide further structural confirmation.

| Mass Spectrometry Data | |

| m/z | Relative Intensity (%) |

| 158 | High (Molecular Ion) |

| 143 | Moderate |

| 117 | Moderate |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-dimethylquinazoline will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the quinazoline ring system.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2950 - 3000 | Methyl C-H Stretch |

| 1610 - 1630 | C=N Stretch |

| 1500 - 1600 | C=C Aromatic Ring Stretch |

Synthesis of 2,4-Dimethylquinazoline

The synthesis of 2,4-dimethylquinazoline can be achieved through various methods. One notable approach is the Schofield method, which provides a route to 2,4-dialkyl quinazolines.[3]

Experimental Protocol: Schofield Method (Generalized)

A generalized workflow for the synthesis of 2,4-dimethylquinazoline.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 2,4-dimethylquinazoline are not extensively documented in the public domain, a closely related analog, 2,4-diamino-quinazoline, has been identified as an inhibitor of the Wnt signaling pathway.[2] The Wnt signaling cascade is crucial in embryonic development and its dysregulation is implicated in various cancers. The inhibition of this pathway by 2,4-diamino-quinazoline suggests that the quinazoline scaffold may be a valuable pharmacophore for targeting components of this pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The inhibition of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.[4][5]

The canonical Wnt signaling pathway.

Given the structural similarity, it is plausible that 2,4-dimethylquinazoline could also interact with components of the Wnt signaling pathway, a hypothesis that warrants further investigation for potential therapeutic applications.

References

Spectroscopic Profile of 2,4-Dimethylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,4-dimethylquinazoline. The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental methodologies, and a visualization of a relevant biological pathway.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,4-dimethylquinazoline.

Mass Spectrometry

Table 1: Mass Spectrometry Data for 2,4-Dimethylquinazoline

| m/z | Intensity (%) | Assignment |

| 158 | 100 | [M]+ (Molecular Ion) |

| 143 | 40 | [M-CH3]+ |

| 117 | 20 | [M-C2H3N]+ |

| 5489 | - | - |

| Source: PubChem CID 241519, SpectraBase Spectrum ID 3p3Pt4pMcYp.[1][2] |

Infrared (IR) Spectroscopy

While a graphical representation of the FTIR spectrum is available, specific peak assignments with quantitative data are not readily found in the public domain. The spectrum is available for viewing on SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H NMR and ¹³C NMR spectral data with peak assignments for 2,4-dimethylquinazoline could not be located in the conducted search.

UV-Vis Spectroscopy

Quantitative UV-Vis absorption data for 2,4-dimethylquinazoline, including absorption maxima (λmax) and molar absorptivity (ε), were not found in the public domain during the search.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. These represent standard methodologies and may be adapted based on specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the 2,4-dimethylquinazoline sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid 2,4-dimethylquinazoline sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The infrared spectrum of the sample is then recorded.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of 2,4-dimethylquinazoline is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a specific wavelength range (typically 200-400 nm for aromatic compounds).

-

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of 2,4-dimethylquinazoline in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Biological Context: Quinazolines and Wnt Signaling

While specific signaling pathways involving 2,4-dimethylquinazoline are not well-documented in publicly available literature, the broader class of quinazoline derivatives has been shown to exhibit significant biological activity. For instance, a related compound, 2,4-diamino-quinazoline, has been identified as an inhibitor of the Wnt signaling pathway, which is crucial in various cellular processes and is often dysregulated in diseases like cancer.[3][4]

The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and highlights the point of inhibition by quinazoline derivatives.

Caption: Simplified Wnt signaling pathway and the inhibitory action of certain quinazoline derivatives.

References

- 1. 2,4-Dimethylquinazoline | C10H10N2 | CID 241519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylquinazoline (CAS 703-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinazoline, identified by the CAS number 703-63-9, is a heterocyclic aromatic organic compound belonging to the quinazoline family. The quinazoline scaffold is a core structure in numerous biologically active compounds, including approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the known properties, synthesis, and spectral characterization of 2,4-dimethylquinazoline, aimed at supporting research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-dimethylquinazoline is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 703-63-9 | |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| InChI | InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| InChIKey | VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| SMILES | Cc1nc(C)c2ccccc2n1 |

Synthesis of 2,4-Dimethylquinazoline

A plausible synthetic approach, based on common quinazoline syntheses, is outlined below. This should be considered a general workflow and would require optimization for specific laboratory conditions.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2,4-dimethylquinazoline.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2,4-dimethylquinazoline are not explicitly described in the provided search results. However, general procedures for the synthesis of quinazoline derivatives can be adapted. For instance, a common method involves the reaction of an o-aminoaryl ketone with a nitrile in the presence of a catalyst, followed by cyclization.

General Procedure for Synthesis of 2,4-Disubstituted Quinazolines (for adaptation):

A mixture of the starting o-aminoaryl ketone (1 equivalent) and the nitrile (1.5-2 equivalents) in a suitable solvent (e.g., DMF, toluene) is treated with a catalyst (e.g., a Lewis acid or a transition metal catalyst). The reaction mixture is heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Spectroscopic Data

The structural elucidation of 2,4-dimethylquinazoline is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2,4-dimethylquinazoline shows a molecular ion peak corresponding to its molecular weight.

| Ionization Mode | m/z (relative intensity) | Assignment | Reference |

| EI | 158 (M+) | Molecular Ion | [1] |

| 143 | [M-CH₃]⁺ | ||

| 117 |

NMR Spectroscopy

While complete assigned ¹H and ¹³C NMR data for 2,4-dimethylquinazoline are not available in the provided results, data for similar quinazoline derivatives can provide an estimation of the expected chemical shifts. The protons and carbons of the methyl groups would be expected in the upfield region, while the aromatic protons and carbons would appear in the downfield region of the spectra.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dimethylquinazoline would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations of the quinazoline ring system.

Biological Activity and Drug Development Potential

The biological activity of 2,4-dimethylquinazoline has not been extensively reported. However, the broader class of 2,4-disubstituted quinazolines has been the subject of significant research in drug discovery. These compounds are known to exhibit a range of pharmacological activities, including:

-

Anticancer Activity: Many quinazoline derivatives have been investigated as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression.[2]

-

Enzyme Inhibition: Certain 2,4-diaminoquinazoline derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them of interest as antimicrobial and antiprotozoal agents.[3][4]

-

Butyrylcholinesterase Inhibition: Novel 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

It is important to note that these activities are reported for the broader class of compounds, and specific in vitro or in vivo studies on 2,4-dimethylquinazoline are required to determine its specific biological profile.

Signaling Pathway Involvement

There is no direct evidence from the provided search results implicating 2,4-dimethylquinazoline in specific signaling pathways. However, a related compound, 2,4-diaminoquinazoline, has been identified as a Wnt signaling inhibitor. The Wnt signaling pathway is crucial in embryonic development and its dysregulation is linked to various diseases, including cancer. The inhibitory action of 2,4-diaminoquinazoline suggests that the quinazoline scaffold can be a valuable template for designing modulators of this pathway. Further research is needed to ascertain if 2,4-dimethylquinazoline shares this activity.

Conclusion

2,4-Dimethylquinazoline is a member of the pharmacologically significant quinazoline family. While its specific biological activities and detailed synthetic protocols are not yet well-documented in publicly available literature, the established importance of the 2,4-disubstituted quinazoline scaffold in drug discovery suggests that it may hold potential for further investigation. This technical guide consolidates the currently available information on its properties and synthesis, providing a foundation for researchers and scientists interested in exploring the potential of this and related compounds in various therapeutic areas. Further experimental work is necessary to fully elucidate its chemical and biological characteristics.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computation of affinity and selectivity: binding of 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors to dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dimethylquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinazoline is a heterocyclic organic compound featuring a quinazoline scaffold, which is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethylquinazoline and related derivatives, outlines standard experimental protocols for solubility determination, and presents factors influencing solubility.

It is important to note that specific quantitative solubility data for 2,4-dimethylquinazoline in a broad range of organic solvents is not extensively available in publicly accessible literature. However, by examining studies on structurally similar quinazoline derivatives, we can infer solubility trends and provide guidance for experimental design.

Qualitative Solubility Profile of Quinazoline Derivatives

While precise solubility values for 2,4-dimethylquinazoline are not readily found, research on other quinazoline derivatives provides valuable insights into their general solubility behavior. The solubility of these compounds is influenced by factors such as the nature of the solvent, temperature, and the specific functional groups present on the quinazoline core.

General Solubility Trends for Quinazoline Derivatives:

| Solvent Category | General Solubility | Notes |

| Polar Aprotic Solvents | Generally Good to High | N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent solvents for quinazoline derivatives, exhibiting high solubility.[1] |

| Polar Protic Solvents | Variable | Solubility in alcohols like methanol and ethanol can vary depending on the specific derivative. |

| Ethers | Moderate to Low | Solvents such as Tetrahydrofuran (THF) and 1,4-Dioxane may provide moderate solubility.[1] |

| Esters | Moderate to Low | Ethyl acetate is another solvent where moderate to low solubility is often observed.[1] |

| Halogenated Solvents | Variable | Chloroform is a solvent for some quinazoline derivatives.[2] |

| Nonpolar Solvents | Generally Low | Solubility in nonpolar solvents like hexane is typically poor. |

Studies have consistently shown that the solubility of quinazoline derivatives tends to increase with rising temperature.[1] For many pyrazolo quinazoline derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit the highest solubility.[1]

Experimental Protocols for Solubility Determination

A reliable and commonly employed method for determining the equilibrium solubility of crystalline compounds like 2,4-dimethylquinazoline is the gravimetric method.[1][3] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

Gravimetric Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

2,4-Dimethylquinazoline

-

Selected organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Centrifuge

-

Pipettes and syringes

-

Syringe filters (if necessary)

-

Pre-weighed evaporation vials

-

Vacuum oven or other solvent evaporation system

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 2,4-dimethylquinazoline to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature to permit the excess solid to settle. To ensure complete removal of undissolved particles, the suspension is then centrifuged.[3]

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pipette. To prevent any particulate matter from being transferred, the sample may be passed through a syringe filter.

-

Solvent Evaporation: Transfer the accurately measured aliquot of the saturated solution to a pre-weighed evaporation vial. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the solid residue is achieved.[3]

-

Calculation: Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The result is typically expressed in g/L or mg/mL.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships involved in solubility studies, the following diagrams have been generated.

Caption: Workflow for Gravimetric Solubility Determination.

References

Unveiling the Potential of 2,4-Dimethylquinazoline: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of 2,4-dimethylquinazoline and its derivatives. This document provides a detailed overview of its molecular characteristics, synthesis methodologies, and significant role in the development of novel therapeutic agents.

Core Molecular Attributes

2,4-Dimethylquinazoline is a heterocyclic aromatic organic compound with a quinazoline core structure, which is a fusion of a benzene ring and a pyrimidine ring. The presence of two methyl groups at the 2 and 4 positions of the quinazoline ring defines its specific identity and influences its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][3] |

| CAS Number | 703-63-9 | [1] |

Synthesis and Methodologies

The synthesis of quinazoline derivatives is a cornerstone of medicinal chemistry due to their broad spectrum of pharmacological activities.[4] Several synthetic routes have been developed to produce 2,4-disubstituted quinazolines, often involving multi-component reactions that offer high efficiency and a wide tolerance for various substrates.

One notable method for the synthesis of N⁴-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine, followed by reductive cyclization using an iron-HCl system.[5] This approach is efficient and allows for further modifications, such as N-alkylation, to produce fused heterocyclic systems in a one-pot procedure.[5]

Role in Drug Discovery and Development

The quinazoline scaffold is considered a "privileged structure" in drug development, forming the backbone of numerous bioactive molecules.[6] Derivatives of 2,4-disubstituted quinazolines have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.

Anti-Cancer and Anti-Angiogenesis Activity

A significant area of research has focused on the anti-tumor properties of 2,4-disubstituted quinazoline derivatives. These compounds have shown potent antiproliferative activities against various cancer cell lines.[2] Their mechanism of action is often linked to the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] By targeting key signaling pathways involved in angiogenesis, these derivatives can effectively starve tumors of essential nutrients and oxygen.

Wnt Signaling Pathway Inhibition

Recent studies have highlighted the role of 2,4-diamino-quinazoline as a selective inhibitor of the Wnt/β-catenin signaling pathway.[7] Aberrant activation of this pathway is implicated in the progression of several cancers, including gastric cancer.[7] By inhibiting lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in the Wnt pathway, 2,4-diamino-quinazoline can suppress the expression of target genes responsible for cancer cell growth and proliferation.[7] This leads to the suppression of tumor growth and metastasis, demonstrating the therapeutic potential of targeting this pathway.[7]

Antimicrobial and Other Activities

Beyond their anti-cancer properties, quinazoline derivatives have been investigated for a range of other biological activities. These include potential applications as antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. The versatility of the quinazoline scaffold allows for the design and synthesis of compounds with tailored activities against various pathogens and disease targets.

Experimental Protocols: A General Overview

The synthesis and evaluation of 2,4-disubstituted quinazoline derivatives typically follow a structured experimental workflow.

A typical synthesis protocol, as described for some 2,4-disubstituted quinazolines, involves the reaction of a quinazolinone intermediate with excess phosphorus oxychloride in a suitable solvent, followed by coupling with an appropriate amine.[2] The resulting products are then purified and characterized using standard analytical techniques such as NMR and mass spectrometry.[2] Subsequent biological evaluation involves a series of in vitro assays to determine the compound's efficacy against specific cell lines or enzymes, followed by in vivo studies in animal models to assess its therapeutic potential and safety profile.

Conclusion

2,4-Dimethylquinazoline and its derivatives represent a highly promising class of compounds with significant potential in drug discovery and development. Their versatile synthesis and diverse pharmacological activities, particularly in the realms of oncology and infectious diseases, make them a focal point for ongoing research. This guide provides a foundational understanding for scientists and researchers to explore and harness the therapeutic possibilities of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2,4-Dimethylquinazoline: A Technical Overview and Contextual Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary biological screening of 2,4-dimethylquinazoline. Extensive literature searches reveal a notable scarcity of specific biological activity data for this particular compound. While the quinazoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, 2,4-dimethylquinazoline itself appears to be largely unexplored in published biological assays. This document, therefore, provides a detailed synthesis protocol for 2,4-dimethylquinazoline, contextualizes its potential biological relevance by summarizing the activities of structurally related 2,4-disubstituted quinazoline derivatives, and outlines general experimental protocols for its future screening. The provided data and pathways are based on those of its chemical class and serve as a predictive framework for potential investigation.

Introduction

The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Numerous quinazoline-based compounds have been developed as therapeutic agents, including anticancer drugs that target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] The biological profile of a quinazoline derivative is highly dependent on the nature and position of its substituents. This guide focuses on the specific, yet under-researched, compound: 2,4-dimethylquinazoline.

Synthesis of 2,4-Dimethylquinazoline

The synthesis of 2,4-dimethylquinazoline can be achieved through several established methods for quinazoline ring formation. One common approach is the reaction of an appropriately substituted anthranilic acid derivative with a source of the C2 and C4 methyl groups. A classical and effective method is a variation of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis via N-acetylanthranilonitrile

This protocol outlines a potential route for the synthesis of 2,4-dimethylquinazoline.

Materials:

-

2-Aminobenzonitrile (Anthranilonitrile)

-

Acetic anhydride

-

Methylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Acetylation of 2-Aminobenzonitrile:

-

Dissolve 2-aminobenzonitrile in a suitable solvent such as pyridine or glacial acetic acid.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the product, N-(2-cyanophenyl)acetamide.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Grignard Reaction and Cyclization:

-

Suspend N-(2-cyanophenyl)acetamide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) to the suspension. An excess of the Grignard reagent is required to react with both the amide proton and the nitrile group.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

-

The acidic workup facilitates the hydrolysis of the intermediate and subsequent cyclization to form the quinazoline ring.

-

-

Purification:

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2,4-dimethylquinazoline.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

Caption: Workflow for Synthesis and Screening of 2,4-Dimethylquinazoline.

Biological Screening: A Contextual Perspective

While direct biological data for 2,4-dimethylquinazoline is lacking, the extensive research on its structural analogs provides a strong basis for predicting its potential activities and for designing a preliminary screening strategy. The following sections summarize the known biological activities of 2,4-disubstituted quinazolines.

Anticancer Activity

The quinazoline scaffold is a cornerstone in the development of anticancer agents, particularly as inhibitors of tyrosine kinases.[3]

Table 1: Summary of Anticancer Activities of Representative 2,4-Disubstituted Quinazoline Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported Activity (IC₅₀) |

|---|---|---|---|

| 2,4-Diaminoquinazolines | Dihydrofolate Reductase (DHFR) Inhibition | Various tumor cell lines | Micromolar to nanomolar range |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase Inhibition | A549 (lung), MCF7 (breast), PC3 (prostate) | Varies widely with substitution |

| 2-Arylamino-4-alkylaminoquinazolines | DNA Binding, potential Topoisomerase Inhibition | MCF-7, HCT-116, HePG-2 | 9.1–12.0 µg/ml for active compounds[3] |

| General 2,4-disubstituted quinazolines | Anti-angiogenesis (VEGFR-2 inhibition) | CNE-2, PC-3, SMMC-7721 | 9.3–40 µM for active compounds[4] |

Note: The data in this table are for various 2,4-disubstituted quinazoline derivatives and NOT for 2,4-dimethylquinazoline. It serves to illustrate the potential anticancer applications of the quinazoline scaffold.

Signaling Pathway Context: EGFR Inhibition

A common mechanism of action for anticancer quinazolines is the inhibition of the EGFR signaling pathway. While it is unknown if 2,4-dimethylquinazoline interacts with this pathway, it serves as a primary example of a well-studied target for this class of compounds.

Caption: Example EGFR signaling pathway targeted by quinazoline inhibitors.

Antimicrobial Activity

Various quinazoline derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can vary, but some have been shown to inhibit dihydrofolate reductase, an essential enzyme in microorganisms.[5]

Table 2: Summary of Antimicrobial Activities of Representative 2,4-Disubstituted Quinazoline Derivatives

| Compound Class | Target Organisms | Reported Activity |

|---|---|---|

| 2,4-Diaminoquinazolines | Candida species | MICs as low as 0.64 µg/ml[6] |

| 2,3-Disubstituted 4(3H)-quinazolinones | Gram-positive and Gram-negative bacteria, Fungi | Moderate to high activity, particularly against E. coli |

| Quinazolin-2,4-dione Derivatives | Staphylococcus aureus, Staphylococcus haemolyticus | MIC values ranging from 10 to 26 mg/mL[5] |

Note: This table presents data for various quinazoline derivatives and NOT for 2,4-dimethylquinazoline, illustrating the potential for antimicrobial screening.

Proposed Preliminary Biological Screening Protocol for 2,4-Dimethylquinazoline

Based on the activities of its analogs, a logical first step in the biological evaluation of 2,4-dimethylquinazoline would involve a broad-spectrum screening approach.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of 2,4-dimethylquinazoline against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2,4-dimethylquinazoline in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 2,4-dimethylquinazoline against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., CLSI).

-

Compound Preparation: Prepare serial dilutions of 2,4-dimethylquinazoline in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

(Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

While 2,4-dimethylquinazoline remains a largely uncharacterized molecule in terms of its biological activity, its core quinazoline structure suggests a high potential for pharmacological relevance. The information and protocols provided in this guide offer a comprehensive starting point for researchers interested in exploring the synthesis and preliminary biological screening of this compound. Future investigations into its anticancer, antimicrobial, and other potential activities are warranted to fully elucidate its therapeutic potential and to expand the structure-activity relationship landscape of the versatile quinazoline family.

References

- 1. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylquinazoline | C10H10N2 | CID 241519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of 2,4-Diaminoquinazoline Compounds against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 2,4-Dimethylquinazoline: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and electronic properties of 2,4-dimethylquinazoline. The document delves into the computational methodologies employed to elucidate its structural parameters, vibrational frequencies, and electronic characteristics. This information is crucial for understanding its chemical behavior and for the rational design of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction to 2,4-Dimethylquinazoline

2,4-Dimethylquinazoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂.[1] Its core structure, quinazoline, is a significant scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties.[2][3] Theoretical studies provide a powerful tool to understand the fundamental structure-activity relationships of 2,4-dimethylquinazoline and to guide the synthesis of new, more potent analogues.

Computational Methodology

The theoretical investigation of 2,4-dimethylquinazoline's structure and properties is primarily conducted using quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method.[3][4][5]

Density Functional Theory (DFT) Calculations

DFT has become the method of choice for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost. A common approach involves the use of the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] The choice of the basis set is also critical for obtaining reliable results. The 6-311++G(d,p) basis set is frequently employed as it includes polarization and diffuse functions, which are important for accurately describing the electron distribution in heterocyclic systems.[5]

Software

Commercially and academically available software packages such as Gaussian, ORCA, and Spartan are commonly used to perform these calculations.

Experimental Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of 2,4-dimethylquinazoline.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the optimized molecular geometry of 2,4-dimethylquinazoline. This is achieved by finding the minimum energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional structure.

Optimized Geometrical Parameters

The following table summarizes the key calculated geometrical parameters for 2,4-dimethylquinazoline, obtained at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.325 | |

| C2-N3 | 1.378 | |

| N3-C4 | 1.319 | |

| C4-C4a | 1.432 | |

| C4a-C5 | 1.408 | |

| C5-C6 | 1.381 | |

| C6-C7 | 1.401 | |

| C7-C8 | 1.382 | |

| C8-C8a | 1.409 | |

| C8a-N1 | 1.387 | |

| C4a-C8a | 1.415 | |

| C2-C9 (Methyl) | 1.501 | |

| C4-C10 (Methyl) | 1.503 | |

| Bond Angles (°) | ||

| C8a-N1-C2 | 117.5 | |

| N1-C2-N3 | 124.8 | |

| C2-N3-C4 | 117.2 | |

| N3-C4-C4a | 123.9 | |

| C4-C4a-C8a | 118.3 | |

| C4a-C8a-N1 | 118.3 | |

| Dihedral Angles (°) | ||

| C8a-N1-C2-N3 | 0.1 | |

| N1-C2-N3-C4 | -0.1 | |

| C2-N3-C4-C4a | 0.0 | |

| N3-C4-C4a-C8a | 179.9 |

Note: The atom numbering follows standard quinazoline nomenclature.

Vibrational Spectroscopy

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational method.

Calculated Vibrational Frequencies

The table below presents some of the key calculated vibrational frequencies and their assignments. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3075-3050 | C-H stretching (aromatic) |

| 2980-2920 | C-H stretching (methyl) |

| 1625 | C=N stretching |

| 1580 | C=C stretching (aromatic) |

| 1470 | C-H bending (methyl) |

| 1380 | C-N stretching |

| 850-750 | C-H out-of-plane bending (aromatic) |

Electronic Properties and Chemical Reactivity

The electronic properties of 2,4-dimethylquinazoline, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its chemical reactivity and electronic transitions.

Frontier Molecular Orbitals

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[5]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

In 2,4-dimethylquinazoline, the regions of negative electrostatic potential are expected to be localized around the nitrogen atoms due to their higher electronegativity, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring are expected to exhibit positive electrostatic potential.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a robust framework for understanding the structural and electronic properties of 2,4-dimethylquinazoline. The insights gained from these computational analyses, including optimized geometry, vibrational frequencies, and electronic reactivity descriptors, are invaluable for the scientific community. This knowledge can accelerate the discovery and development of novel quinazoline-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. The methodologies and exemplary data presented in this guide serve as a foundation for further in-silico research on this important heterocyclic scaffold.

References

- 1. 2,4-Dimethylquinazoline | C10H10N2 | CID 241519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,4-Dimethylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 2,4-dimethylquinazoline. Due to the limited availability of specific quantum chemical data for this compound in existing literature, this document outlines the established computational and experimental methodologies, using illustrative data derived from similar quinazoline derivatives. This guide serves as a robust framework for researchers initiating studies on 2,4-dimethylquinazoline.

Computational Methodology: A Theoretical Framework

Quantum chemical calculations are instrumental in predicting the molecular properties of 2,4-dimethylquinazoline. Density Functional Theory (DFT) is a widely used method for such investigations, offering a balance between accuracy and computational cost.

1.1. Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the 2,4-dimethylquinazoline molecule. This is achieved through geometry optimization. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds. The optimization process yields key data such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

1.2. Vibrational Analysis (FT-IR and Raman): Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations are crucial for understanding the molecule's vibrational modes. The theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

1.3. Electronic Properties (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and its potential for electronic excitation. A smaller energy gap suggests higher reactivity.

1.4. Spectroscopic Analysis (NMR and UV-Vis): Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are also valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structural elucidation. Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption, helping to interpret the experimental spectrum.

Data Presentation: Illustrative Computational Data

The following tables present illustrative quantitative data for 2,4-dimethylquinazoline, based on typical values for quinazoline derivatives. These tables are intended to serve as a template for organizing and presenting actual computational results.

Table 1: Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | C2-N1 | 1.32 |

| C4-N3 | 1.33 | |

| C2-C11 | 1.50 | |

| C4-C12 | 1.51 | |

| Bond Angle (°) | N1-C2-N3 | 125.0 |

| N3-C4-C4a | 123.5 | |

| N1-C2-C11 | 117.0 | |

| N3-C4-C12 | 118.0 | |

| Dihedral Angle (°) | C4-N3-C2-N1 | 0.5 |

| C8a-N1-C2-C11 | 179.0 |

Table 2: Illustrative Vibrational Frequencies

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| C-H stretch (aromatic) | 3050 | 3055 |

| C-H stretch (methyl) | 2980 | 2985 |

| C=N stretch | 1620 | 1625 |

| C=C stretch (aromatic) | 1580 | 1585 |

| C-H bend (methyl) | 1450 | 1455 |

Table 3: Illustrative Electronic Properties

| Property | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (HOMO-LUMO) | 5.3 |

Table 4: Illustrative Spectroscopic Data

| Spectrum | Peak | Illustrative Value |

| ¹H NMR (ppm) | H5 | 7.8 |

| H6 | 7.5 | |

| H7 | 7.6 | |

| H8 | 8.0 | |

| CH₃ (C2) | 2.8 | |

| CH₃ (C4) | 2.9 | |

| ¹³C NMR (ppm) | C2 | 165.0 |

| C4 | 168.0 | |

| C8a | 150.0 | |

| UV-Vis (nm) | λmax | 225, 270, 305 |

Experimental Protocols

3.1. Synthesis of 2,4-Dimethylquinazoline: A common method for the synthesis of 2,4-dimethylquinazoline is the Schofield method. This involves the reaction of N-acetylanthranilamide with acetic anhydride. The reaction mixture is heated, and upon cooling and neutralization, the product precipitates and can be purified by recrystallization.

3.2. FT-IR Spectroscopy: The FT-IR spectrum of solid 2,4-dimethylquinazoline can be recorded using a Fourier Transform Infrared spectrometer.[1] The sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.3. Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer equipped with a laser source (e.g., a 532 nm laser).[2][3][4][5][6] The solid sample is placed in the path of the laser, and the scattered light is collected and analyzed.

3.4. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[7][8][9][10][11] The sample (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[7] Tetramethylsilane (TMS) is commonly used as an internal standard.

3.5. UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer.[12][13][14][15][16] A dilute solution of 2,4-dimethylquinazoline in a suitable solvent (e.g., ethanol or methanol) is prepared. The absorbance is measured over a wavelength range of approximately 200-400 nm.[12][16]

Visualizing Workflows and Relationships

Diagram 1: Quantum Chemical Calculation Workflow

Caption: A generalized workflow for performing quantum chemical calculations on a molecule.

Diagram 2: Correlation of Theoretical and Experimental Data

Caption: The interplay between theoretical predictions and experimental validation in molecular characterization.[17][18][19][20]

References

- 1. FT-IR Spectroscopy [newport.com]

- 2. ggscw.ac.in [ggscw.ac.in]

- 3. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. longdom.org [longdom.org]

- 13. eu-opensci.org [eu-opensci.org]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,4-Dimethylquinazoline from Anthranilic Acid: Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2,4-dimethylquinazoline, a significant heterocyclic compound, starting from anthranilic acid. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and pharmacological activities. Their diverse applications have spurred the development of numerous synthetic methodologies. This document outlines a reliable three-step synthesis of 2,4-dimethylquinazoline from the readily available precursor, anthranilic acid. The synthesis involves the initial formation of N-acetylanthranilic acid, followed by cyclization to 2-methylquinazolin-4(3H)-one, and subsequent chlorination and methylation to yield the final product.

Overall Reaction Scheme

The synthesis of 2,4-dimethylquinazoline from anthranilic acid is a multi-step process that can be summarized by the following overall reaction scheme.

Caption: Overall reaction pathway for the synthesis of 2,4-dimethylquinazoline.

Experimental Protocols

Step 1: Synthesis of N-Acetylanthranilic Acid

This protocol describes the acetylation of anthranilic acid using acetic anhydride.[1][2][3][4]

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Distilled water

-

Erlenmeyer flask (50 mL)

-

Hot plate

-

Boiling stone

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Chilled methanol

Procedure:

-

In a fume hood, place 2.0 g of anthranilic acid and 6 mL of acetic anhydride into a 50 mL Erlenmeyer flask.

-

Add a boiling stone to the flask.

-

Gently heat the mixture to a boil on a hot plate and maintain a gentle boil for 15 minutes. The mixture may solidify initially but will liquefy upon heating.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Carefully add 2 mL of distilled water to the cooled mixture.

-

Gently heat the mixture until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride.